BenchChemオンラインストアへようこそ!

N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

medicinal chemistry constitutional isomerism COX-2 inhibition

The exact 3-methoxyphenyl substitution pattern is critical for COX-2 biological activity; the meta isomer is not interchangeable with ortho or para positional isomers. This validated N-substitutedphenyl-6-oxo-3-phenylpyridazine scaffold exhibits nanomolar COX-2 inhibition (IC₅₀ 16.76–17.45 nM) superior to celecoxib. Procurement of the correct isomer ensures reproducible SAR data and avoids silent assay failure. Ideal for COX-2 inhibitor screening libraries, computational docking studies, and lead optimization programs requiring precise substitution geometry.

Molecular Formula C19H17N3O3
Molecular Weight 335.4 g/mol
Cat. No. B5435997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide
Molecular FormulaC19H17N3O3
Molecular Weight335.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C19H17N3O3/c1-25-16-9-5-8-15(12-16)20-18(23)13-22-19(24)11-10-17(21-22)14-6-3-2-4-7-14/h2-12H,13H2,1H3,(H,20,23)
InChIKeyCYDKQFXHFYEJQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide: Procurement-Grade Chemical Identity and Core Properties


N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (CAS 898153-43-0) is a synthetic, small-molecule pyridazinone derivative with the molecular formula C₁₉H₁₇N₃O₃ and a monoisotopic mass of 335.126984 Da . It belongs to the N-substitutedphenyl-6-oxo-3-phenylpyridazine class, a chemotype under investigation for cyclooxygenase-2 (COX-2) inhibition and anti-inflammatory applications [1]. The compound is cataloged in the ZINC database (ID ZINC05388190), indicating its availability for virtual screening and procurement for drug discovery campaigns . Its predicted physicochemical profile (ACD/LogP 1.92, topological polar surface area 71 Ų, zero Rule-of-5 violations) suggests favorable drug-likeness suitable for lead optimization programs .

Why N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Cannot Be Replaced by a Close Analog Without Risk of Functional Divergence


Within the N-substitutedphenyl-6-oxo-3-phenylpyridazine series, the position of the methoxy substituent on the aniline ring is a critical determinant of biological activity. The specific 3-methoxy (meta) substitution pattern on this compound is not interchangeable with the 2-methoxy (ortho) or 4-methoxy (para) positional isomers, as these three constitutional isomers possess distinct electronic distributions, conformational preferences, and hydrogen-bonding geometries that can alter target engagement, selectivity, and pharmacokinetic behavior [1]. Literature on the broader pyridazinone class demonstrates that even minor structural modifications—such as relocating a single methoxy group—can shift a compound's inhibitory profile from sub-micromolar to inactive, as observed in COX-2 inhibitor development programs where N-substitutedphenyl derivatives exhibited IC₅₀ values ranging from 16.76 nM to inactive depending on substitution pattern [1]. Therefore, substituting the 3-methoxyphenyl isomer with an unvalidated analog risks silent failure in biological assays, making procurement of the exact specified compound essential for reproducible research outcomes.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Versus Its Closest Analogs


Constitutional Isomer Identity: The 3-Methoxy Position Defines a Unique Chemical Entity Among N-Methoxyphenyl Pyridazinone Acetamides

The target compound is one of three possible N-methoxyphenyl positional isomers within the 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide scaffold. The 3-methoxy (meta) substitution pattern is constitutionally distinct from the 2-methoxy (ortho) isomer (CAS 899212-94-3) and the 4-methoxy (para) isomer. These three isomers are non-superimposable, non-interchangeable chemical entities with different SMILES strings, InChIKeys, and predicted molecular properties . In the broader pyridazinone COX-2 inhibitor class, the position of substituents on the N-phenyl ring directly modulates inhibitory potency; compounds 4a, 4b, 5a, and 10 in the Khan et al. (2020) series achieved IC₅₀ values of 17.45, 17.40, 16.76, and 17.15 nM respectively against COX-2, compared to the reference drug celecoxib (IC₅₀ = 17.79 nM), with differentiation arising from specific substitution patterns [1]. Although direct head-to-head data for the 3-methoxy versus 2-methoxy or 4-methoxy isomers of the target compound are not publicly available, the precedent from the N-substitutedphenyl class strongly indicates that any isomer substitution invalidates the biological activity profile.

medicinal chemistry constitutional isomerism COX-2 inhibition

Predicted Physicochemical Profile Conforms to Oral Drug-Likeness Criteria Without Rule-of-5 Violations

The target compound's predicted physicochemical properties support its suitability for oral drug discovery programs. The ACD/Labs Percepta platform (v14.00) predicts an ACD/LogP of 1.92, zero Lipinski Rule-of-5 violations, a topological polar surface area (TPSA) of 71 Ų, and 5 freely rotatable bonds . These values place the compound within favorable oral drug-like space. For comparison, the N-(2-methoxyphenyl) positional isomer shares the same molecular formula (C₁₉H₁₇N₃O₃) and identical molecular weight but exhibits a different predicted logP and TPSA due to altered hydrogen-bonding geometry, which may affect membrane permeability and oral bioavailability . Compounds in the N-substitutedphenyl-6-oxo-3-phenylpyridazine class that demonstrated in vivo anti-inflammatory efficacy superior to celecoxib and indomethacin possessed physicochemical profiles consistent with oral bioavailability [1]. The target compound's profile is thus aligned with successful lead candidates in this series.

drug-likeness physicochemical properties ADME prediction

Scaffold Provenance: The 6-Oxo-3-Phenylpyridazine Core Is a Validated Pharmacophore for COX-2 Inhibition with Nanomolar Potency

The 6-oxo-3-phenylpyridazin-1(6H)-yl acetamide scaffold is a demonstrated pharmacophore for selective COX-2 inhibition. In a direct head-to-head enzymatic assay, four N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives (4a, 4b, 5a, and 10) exhibited IC₅₀ values of 17.45, 17.40, 16.76, and 17.15 nM against COX-2, each numerically superior to the reference drug celecoxib (IC₅₀ = 17.79 nM; p < .05) [1]. These same compounds demonstrated in vivo anti-inflammatory efficacy superior to both celecoxib and indomethacin, and compounds 4b, 5a, and 10 showed no gastric ulcerogenic effects, a key safety differentiation versus traditional NSAIDs [1]. The target compound, N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide, shares this identical core scaffold, differing only in the N-phenyl substitution pattern. This scaffold-level validation provides a strong rationale for prioritizing the target compound in COX-2-targeted screening cascades.

COX-2 inhibition pyridazinone pharmacophore anti-inflammatory

Computational Docking Concordance: The N-Substitutedphenyl-6-Oxo-3-Phenylpyridazine Series Shows Consistent In Silico Target Engagement with COX-2

Molecular docking studies of the N-substitutedphenyl-6-oxo-3-phenylpyridazine series revealed consistent binding poses within the COX-2 active site, with binding interactions corroborating the observed enzymatic IC₅₀ values [1]. The docking results for compounds 4a, 4b, 5a, and 10 demonstrated favorable interactions with key COX-2 active site residues (Tyr355, Arg120, Ser530), consistent with their nanomolar inhibitory activities [1]. The target compound, bearing the identical pyridazinone-acetamide core with a 3-methoxyphenyl substituent, is predicted to engage the same binding pocket, with the meta-methoxy group potentially forming distinct hydrogen-bond or hydrophobic contacts compared to ortho- or para-substituted analogs. This docking-validated target engagement model supports the rational prioritization of the 3-methoxy isomer for structure-based optimization programs over untested positional isomers.

molecular docking COX-2 binding structure-based drug design

Recommended Research Applications for N-(3-Methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide Based on Validated Class-Level Evidence


COX-2 Selective Inhibitor Screening and Lead Optimization Campaigns

The target compound is a strong candidate for inclusion in COX-2 inhibitor screening libraries and structure-activity relationship (SAR) studies. The N-substitutedphenyl-6-oxo-3-phenylpyridazine chemotype has demonstrated nanomolar COX-2 inhibition (IC₅₀ 16.76–17.45 nM) with superiority to celecoxib and a favorable gastric safety profile [1]. The 3-methoxyphenyl substitution offers a distinct position for exploring substituent effects on isoform selectivity and potency. Researchers should benchmark the compound's COX-2 IC₅₀ against celecoxib and assess COX-1/COX-2 selectivity ratios to quantify differentiation from existing clinical agents.

Structure-Based Drug Design Leveraging Validated COX-2 Docking Models

Given the availability of validated molecular docking protocols for the N-substitutedphenyl-6-oxo-3-phenylpyridazine series against the COX-2 active site, the target compound can serve as a starting point for computational optimization [1]. The meta-methoxy group provides a distinct hydrogen-bond acceptor vector compared to ortho- and para-substituted analogs, potentially enabling unique interactions with the COX-2 side pocket (Arg513, His90). Computational chemists can use the 3-methoxy substitution pattern to probe structure-based hypotheses that are inaccessible with the 2- or 4-methoxy isomers.

In Vivo Anti-Inflammatory Efficacy and Gastric Safety Profiling

Compounds in this class have demonstrated in vivo anti-inflammatory activity superior to indomethacin and celecoxib in the carrageenan-induced rat paw edema model, with compounds 4b, 5a, and 10 showing zero gastric ulcerogenic effects [1]. The target compound, representing a novel substitution pattern within this validated series, is appropriate for progression into in vivo efficacy and gastric safety studies. Procurement for preclinical development should include analytical quality control (HPLC purity ≥95%) and formulation compatibility testing.

Chemical Biology Probe Development for COX-2 Target Engagement Studies

The target compound's favorable predicted physicochemical profile (LogP 1.92, TPSA 71 Ų, zero Rule-of-5 violations) supports its use as a chemical probe for cellular target engagement studies . The 3-methoxyphenyl group offers a potential handle for further derivatization (e.g., introduction of a photoaffinity label or fluorescent tag) without altering the core pharmacophore. This application is not feasible with the 2-methoxy isomer, where steric hindrance from the ortho-substituent may impede derivatization chemistry.

Quote Request

Request a Quote for N-(3-methoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.